(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide

Description

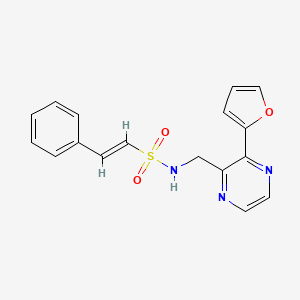

(E)-N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a phenyl ethenesulfonamide backbone linked to a pyrazine ring substituted with a furan-2-yl group at the 3-position. Key structural features include:

- Pyrazine ring: A nitrogen-rich heterocycle that may participate in hydrogen bonding or coordinate with metal ions.

- Furan substituent: An oxygen-containing heterocycle contributing to electron-rich aromatic interactions.

- Sulfonamide group: A classic pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

This compound’s design likely aims to optimize binding affinity and selectivity through synergistic effects of its heteroaromatic and sulfonamide motifs.

Properties

IUPAC Name |

(E)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-12,20H,13H2/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKODYXRJSXSSSW-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a pyrazine moiety, and a sulfonamide group, which contribute to its unique biological properties.

Target Interactions

Research indicates that the compound may interact with various biological targets, including:

- Enzymatic Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission or cellular signaling.

Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor activity against several cancer cell lines. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 5.0 | Apoptosis induction |

| MCF-7 (breast) | 4.5 | Cell cycle arrest |

| A549 (lung) | 6.0 | ROS generation |

These results indicate that the compound has significant cytotoxic effects, particularly against breast and cervical cancer cell lines.

Case Studies

- HeLa Cell Study : In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- MCF-7 Cell Line : Research demonstrated that the compound inhibited proliferation by inducing G1 phase arrest, suggesting potential utility in breast cancer therapy.

Comparison with Similar Compounds

Key Differences and Implications

Heterocyclic vs. Aliphatic Substituents :

- The target compound’s pyrazine-furan system provides dual heteroaromaticity, favoring interactions with polar enzyme pockets. In contrast, compounds like 6ae (perfluorophenyl) prioritize hydrophobic and electron-deficient interactions .

- I-3 ’s trifluoromethyl and oxadiazole groups enhance metabolic stability and mimic carboxylic acids, respectively, broadening target selectivity .

Synthetic Complexity :

Pharmacological and Physicochemical Properties

- Solubility : The pyrazine-furan system may reduce lipophilicity compared to perfluorinated (6ae ) or trifluoromethylated (I-3 ) analogues, improving aqueous solubility .

- Metabolic Stability : Fluorinated compounds (6ae , I-3 ) resist oxidative metabolism, whereas the target’s furan may undergo CYP450-mediated oxidation, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.